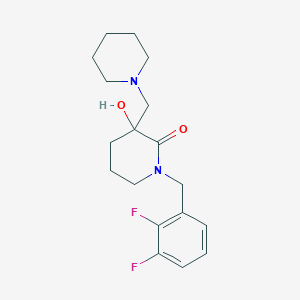
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid, also known as A-366, is a chemical compound that has recently gained attention in the scientific community. A-366 is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, A-366 has been the subject of numerous studies and research projects due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is not yet fully understood. However, studies have shown that it inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may be able to prevent the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Further studies are needed to fully understand the range of effects that 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may have on the body.
实验室实验的优点和局限性
One advantage of using 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the regulation of gene expression. However, one limitation of using 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is that its effects on the body are not yet fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research on 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid. One area of research that shows promise is in the development of cancer treatments. 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects that 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid may have on the body. Finally, research is needed to determine the optimal dosage and administration of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid for various applications.
合成方法
The synthesis of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid involves several steps, including the reaction of indole with piperidinecarboxylic acid and the subsequent acetylation of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is a complex process that requires specialized equipment and expertise.
科学研究应用
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has shown promise is in the field of cancer treatment. 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment.
属性
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(17-8-6-13(7-9-17)16(20)21)11-18-10-5-12-3-1-2-4-14(12)18/h1-5,10,13H,6-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPVFVXXSEPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)

![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)
